4-Fluoropent-4-en-1-ol
Description
4-Fluoropent-4-en-1-ol is a fluorinated unsaturated alcohol with the molecular formula C₅H₈FO and a molecular weight of 102.11 g/mol (calculated). Its structure features a primary alcohol group at position 1, a fluorine substituent at position 4, and a double bond between carbons 4 and 5 (Fig. 1). The fluorine atom introduces significant polarity and electron-withdrawing effects, influencing its chemical reactivity and physical properties.
Fig. 1: Structural representation of this compound.
Properties
Molecular Formula |
C5H9FO |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
4-fluoropent-4-en-1-ol |
InChI |
InChI=1S/C5H9FO/c1-5(6)3-2-4-7/h7H,1-4H2 |
InChI Key |
HWFJNIJJKRTRJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoropent-4-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of pent-4-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pent-4-en-1-ol in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of pent-4-en-1-ol using a metal fluoride catalyst. This method can be optimized for higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluoropent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form 4-fluoropentanol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoropent-4-en-1-one.
Reduction: 4-Fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoropent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Fluoropent-4-en-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine (in this compound) increases polarity and boiling point compared to methyl (4-Methylpent-4-en-1-ol). For example, fluorine’s electronegativity enhances hydrogen bonding capability, likely raising solubility in polar solvents .
- The phenyl group in (E)-5-Phenylpent-4-en-1-ol introduces hydrophobicity, reducing water solubility compared to fluorinated analogs .
Molecular Weight :
- This compound (102.11 g/mol) is heavier than 4-Methylpent-4-en-1-ol (100.16 g/mol) due to fluorine’s atomic mass (19 vs. methyl’s 15) .
Double Bond Position: All compared compounds share a pentenol backbone, but substituent positions influence steric and electronic effects. For instance, the terminal double bond in this compound may increase susceptibility to electrophilic addition reactions .
Biological Activity
4-Fluoropent-4-en-1-ol is a fluorinated alcohol with significant potential in various biological and chemical applications. The presence of the fluorine atom in its structure imparts unique properties that influence its biological activity, stability, and interaction with biological systems. This article examines the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
- CAS Number : 180748-67-8
- Molecular Formula : CHFO
- Molecular Weight : 104.1 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily influenced by the fluorine atom, which can modify the compound's interaction with enzymes and receptors. This modification can lead to altered binding affinities and activities, enhancing metabolic stability and bioavailability, making it a valuable candidate in drug design and development.
Enzyme Interaction
Research indicates that this compound may serve as a probe for studying enzyme mechanisms due to its distinct chemical properties. The fluorine atom allows for detection using nuclear magnetic resonance (NMR) spectroscopy, facilitating the investigation of enzyme-substrate interactions.
Potential Therapeutic Uses
The compound has been explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals. These drugs often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts, such as enhanced metabolic stability and membrane permeability .
Comparative Analysis with Similar Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| This compound | CHFO | Contains a double bond and fluorine atom |
| 4-Fluoropentanol | CHFO | Lacks double bond; more hydrophilic |
| 4-Fluoropent-4-en-1-one | CHO | Oxidized form; no longer has alcohol functionality |
| Pent-4-en-1-ol | CHO | Non-fluorinated analog; different reactivity |
Study on Enzyme Inhibition
A recent study investigated the inhibitory effects of various fluorinated compounds on tyrosinase (TYR), an enzyme involved in melanin production. The results indicated that compounds structurally similar to this compound showed significant inhibitory activity against TYR, suggesting a potential role in treating hyperpigmentation disorders .
Kinetic Studies
Kinetic studies have demonstrated that derivatives of 4-fluorobenzylpiperazine exhibited competitive inhibition against TYR. These findings highlight the importance of structural modifications in enhancing inhibitory potency, which could be relevant for further development of fluorinated compounds like this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
